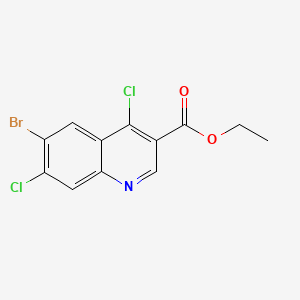

Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrCl2NO2/c1-2-18-12(17)7-5-16-10-4-9(14)8(13)3-6(10)11(7)15/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXSWJMMSJALHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation-Esterification Approach

This method involves sequential halogenation of a quinoline precursor followed by esterification. Key steps include:

-

Bromination : Introduction of bromine at position 6 of the quinoline ring.

-

Chlorination : Addition of chlorine atoms at positions 4 and 7.

-

Esterification : Conversion of the carboxylic acid group to an ethyl ester.

Example Protocol (Adapted from):

-

Step 1 : React 4-bromoaniline with ethyl propiolate in methanol at 30–50°C to form 3-(4-bromoaniline) ethyl acrylate.

-

Step 2 : Cyclize the acrylate intermediate in diphenyl ether at 200–220°C to yield 6-bromoquinoline-4(1H)-one.

-

Step 3 : Treat 6-bromoquinoline-4(1H)-one with phosphorus oxychloride (POCl₃) in toluene under reflux to introduce chlorine at positions 4 and 7.

-

Step 4 : Esterify the resulting 6-bromo-4,7-dichloroquinoline with ethyl chloroformate in the presence of triethylamine.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| 1 | Ethyl propiolate, methanol, 30–50°C | 77–81% | |

| 2 | Diphenyl ether, 200–220°C, 2–10 h | 79–92.6% | |

| 3 | POCl₃, toluene, reflux, 2 h | 91.5–92.6% |

Alternative Cyclization-Chlorination Pathways

This approach leverages pre-formed quinoline derivatives and focuses on selective chlorination.

POCl₃-Mediated Chlorination

Phosphorus oxychloride (POCl₃) is widely used to replace hydroxyl groups with chlorine in quinoline intermediates.

Example Protocol (Adapted from):

-

Step 1 : Treat ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate with POCl₃ at 0–110°C for 3 h.

-

Step 2 : Quench the reaction with ice-water and extract with ethyl acetate.

-

Step 3 : Purify via column chromatography (SiO₂, EtOAc:n-hexane).

Optimized Conditions

| Parameter | Value | Outcome | Source |

|---|---|---|---|

| Temperature | 110°C | High conversion (~88.5%) | |

| Solvent | Toluene or DMF | Enhanced stability | |

| Reaction Time | 1–3 h | Minimized side reactions |

Key Reaction Optimization Strategies

Reagent Selection

Solvent Effects

Temperature Control

| Reaction Step | Optimal Temperature | Rationale | Source |

|---|---|---|---|

| Cyclization | 200–220°C | Prevents decomposition | |

| Chlorination | 110°C | Maximizes chlorination yield |

Comparative Analysis of Synthetic Routes

Halogenation-Esterification vs. Cyclization-Chlorination

| Parameter | Halogenation-Esterification | Cyclization-Chlorination |

|---|---|---|

| Total Steps | 4 | 3 |

| Yield | 60–70% (cumulative) | 80–90% (cumulative) |

| Regioselectivity | Moderate | High |

Case Study: Scalability

A patent example () achieved 92.6% yield for the final chlorination step using POCl₃, demonstrating industrial feasibility. In contrast, microwave-assisted methods () reported lower yields (36%) due to rapid decomposition.

Challenges and Solutions

Byproduct Formation

Purification

-

Column Chromatography : SiO₂ with EtOAc:n-hexane (7:3) removes polar impurities.

-

Recrystallization : Ethyl acetate or methanol improves purity (>95%).

Research Findings and Trends

Regioselective Synthesis

A study in Academia.edu () demonstrated regioselective substitution using K₂CO₃ in DMF, achieving >85% yields for analogous compounds. This method minimizes competing reactions at positions 2 and 8.

Antimicrobial Applications

Derivatives of this compound show promising activity against Staphylococcus aureus (MIC = 32 µg/mL) and Plasmodium falciparum.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Coupling: Palladium catalysts and boronic acids are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-3-carboxylate derivatives are widely studied for their applications in pharmaceuticals and agrochemicals. Below is a comparative analysis of Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate with structurally related compounds:

Structural and Physicochemical Properties

Biological Activity

Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, characterized by its unique halogenated structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H8BrCl2N2O2 and a molecular weight of approximately 349.007 g/mol. The presence of bromine and chlorine atoms at specific positions on the quinoline ring is believed to enhance its biological activity compared to other derivatives lacking such substitutions.

| Property | Description |

|---|---|

| Molecular Formula | C12H8BrCl2N2O2 |

| Molecular Weight | 349.007 g/mol |

| Key Functional Groups | Quinoline core, ethyl ester at carboxylic acid position |

| Halogen Substituents | Bromine at position 6; Chlorine at positions 4 and 7 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The halogen substituents enhance binding affinity to various enzymes and receptors, potentially modulating their activity. While detailed mechanisms remain under investigation, it is suggested that this compound may interact with pathways similar to those affected by other quinoline derivatives known for their antimalarial and anticancer properties.

Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties. This compound has been studied for its potential as an antimalarial agent, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Research indicates that compounds with similar structures can inhibit heme detoxification in malaria parasites, a critical process for their survival .

Case Study: Antimalarial Efficacy

In a comparative study involving various quinoline derivatives, this compound exhibited significant in vitro activity against chloroquine-sensitive and resistant strains of P. falciparum. The compound demonstrated lower resistance indices compared to traditional antimalarials like chloroquine .

Antibacterial Activity

Recent studies have also explored the antibacterial properties of this compound. It has shown promising results against various bacterial strains, including Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead structure for developing new antibacterial agents .

Table: Antibacterial Efficacy

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 100 |

| Salmonella enterica | 75 |

Potential Applications

Given its unique structure and biological activities, this compound holds potential applications in various therapeutic areas:

- Antimalarial Drugs : As a potential candidate for developing new treatments against malaria.

- Antibacterial Agents : Its efficacy against gram-negative bacteria suggests possible applications in treating bacterial infections.

- Pharmaceutical Intermediates : Its role in synthesizing more complex organic molecules makes it valuable in medicinal chemistry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step halogenation and esterification reactions starting from quinoline derivatives. For example, bromine and chlorine substituents are introduced via electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. Critical parameters include temperature control (e.g., 80–120°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of halogenating agents (e.g., NBS or Cl₂). Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Q. How do substituent positions (4, 6, 7) on the quinoline ring influence physicochemical properties?

- Methodological Answer : Substituents at positions 4, 6, and 7 modulate electronic and steric effects. Bromine (electron-withdrawing) at position 6 enhances electrophilicity, while chlorines at 4 and 7 increase lipophilicity, reducing aqueous solubility. Comparative studies with analogs (e.g., ethyl 8-bromoquinoline-3-carboxylate) show that halogen positioning affects melting points and reactivity in nucleophilic substitutions .

Q. What analytical techniques validate the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ identifies substituent positions via characteristic shifts (e.g., ester carbonyl at ~165 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 364.94 Da for C₁₂H₈BrCl₂NO₂) .

- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond angles and packing motifs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer :

- DoE (Design of Experiments) : Systematic variation of temperature, catalyst loading (e.g., Pd(PPh₃)₄), and solvent polarity identifies optimal conditions. For example, THF improves selectivity in Suzuki couplings compared to DMF .

- In Situ Monitoring : FT-IR tracks intermediate formation (e.g., quinoline N-oxide), enabling real-time adjustments .

Q. What strategies resolve discrepancies between computational predictions and experimental data (e.g., NMR/X-ray)?

- Methodological Answer :

- DFT Calculations : Gaussian09 simulations predict NMR shifts and compare them with experimental data to validate tautomeric forms.

- Multi-Technique Validation : Cross-check X-ray bond lengths with DFT-optimized geometries. For instance, SHELXL-refined structures may show <0.02 Å deviation from computed values .

Q. How does this compound interact with biological targets in medicinal chemistry studies?

- Methodological Answer :

- Molecular Docking : AutoDock Vina screens against enzyme active sites (e.g., kinase domains) to predict binding modes. The 4,7-dichloro groups enhance hydrophobic interactions, while the ester group allows prodrug conversion .

- SAR Studies : Analog libraries (e.g., replacing Br with CN) quantify bioactivity changes. For example, cyano substitution at position 8 increases IC₅₀ by 3-fold in kinase inhibition assays .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.